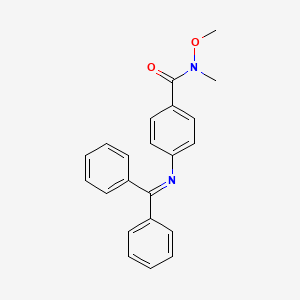
4-((diphenylmethylene)amino)-N-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Diphenylmethylene)amino)-N-methoxy-N-methylbenzamide is an organic compound known for its unique structure and properties. This compound is characterized by the presence of a diphenylmethylene group attached to an amino group, which is further connected to a benzamide moiety. The compound’s molecular formula is C22H21NO2, and it has a molecular weight of approximately 331.41 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((diphenylmethylene)amino)-N-methoxy-N-methylbenzamide typically involves the reaction of diphenylmethanone with aniline derivatives under specific conditions. One common method includes the use of a condensation reaction where diphenylmethanone reacts with aniline in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through recrystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
4-((Diphenylmethylene)amino)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or anilines.
科学研究应用
4-((Diphenylmethylene)amino)-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-((diphenylmethylene)amino)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-((Diphenylmethylene)amino)aniline
- 2-(Diphenylmethylene)amino acetate
- 4-Amino-2,6-dimethoxypyrimidine
Uniqueness
4-((Diphenylmethylene)amino)-N-methoxy-N-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diphenylmethylene group with a benzamide moiety makes it a versatile compound with diverse applications in various fields.
属性
分子式 |
C22H20N2O2 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-(benzhydrylideneamino)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C22H20N2O2/c1-24(26-2)22(25)19-13-15-20(16-14-19)23-21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 |
InChI 键 |
OOLQVGLEMATWLM-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















